molecular formula C13H19N3O4S B2882443 1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one CAS No. 2309805-23-8

1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one

Cat. No.: B2882443
CAS No.: 2309805-23-8
M. Wt: 313.37
InChI Key: GJTZAEYHYMZOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one ( 2309805-23-8) is a specialized chemical compound with a molecular formula of C13H19N3O4S and a molecular weight of 313.37 g/mol . This molecule features a complex bridged bicyclic 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry and chemical synthesis . The compound is defined by its distinct stereochemistry, also identified as 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one . Its computed properties include a topological polar surface area of 86.4 Ų and an XLogP3 value of 0.3, indicating its potential physicochemical profile for research applications . The presence of the 8-azabicyclo[3.2.1]octane core is particularly noteworthy. Such bridged bicyclic structures are often employed in the study of amide bond distortion, where the constrained geometry can lead to a twisted, non-planar amide bond . This distortion disrupts the typical nN to π*C=O conjugation (amidic resonance), which can profoundly alter the chemical reactivity of the amide, making it a valuable tool for studying novel reaction pathways, including nucleophilic acyl substitution and oxidative addition to transition metals . Researchers can leverage this compound as a key synthetic intermediate or a model system in various fields, including the development of new synthetic methodologies, the investigation of structure-reactivity relationships in strained heterocycles, and potentially in the discovery of novel pharmacologically active agents . It is available for procurement in various research quantities from certified suppliers . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-7-10-3-4-11(8-9)16(10)13(18)14-5-6-15(12(14)17)21(2,19)20/h10-11H,1,3-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTZAEYHYMZOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the methylene group, and subsequent functionalization to introduce the imidazolidin-2-one and methylsulfonyl groups. Common reagents used in these steps include palladium catalysts, protecting groups, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Azabicyclo Compounds

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Features
Target Compound [3.2.1] 3-Methylidene, 8-carbonyl, methanesulfonyl, imidazolidin-2-one Not reported Unique methanesulfonyl-imidazolidinone hybrid; methylidene enhances rigidity
Sodium (2S,5R,6R)-3,3-dimethyl-6-[(R)-2-[3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamido]... [3.2.0] 4-Thia, sodium carboxylate, phenylacetamido 561.57 Sodium salt for solubility; β-lactam-like structure with sulfur substitution
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [3.2.1] 4-Iodophenyl, methyl ester 371.04 Bulky iodophenyl group increases lipophilicity
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate [3.2.1] 8-Methyl, 3-hydroxy-2-phenylpropanoate 289.34 (free acid) Ester functionality for metabolic stability; aromatic phenyl group
3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride [3.2.1] 8-Methyl, hydrazinyl (dihydrochloride) 228.16 Reactive hydrazinyl group; dihydrochloride salt enhances aqueous solubility

Key Observations :

  • Bicyclo System Variations : The target compound’s [3.2.1] system contrasts with [3.2.0] () and [4.2.0] (), which alter ring strain and binding pocket compatibility.
  • Substituent Diversity: Methanesulfonyl and methylidene groups in the target compound distinguish it from iodophenyl (), hydroxypropanoate (), and hydrazinyl () derivatives.
  • Salt Forms : Sodium () and dihydrochloride () salts improve solubility, whereas the target compound’s neutral form may prioritize membrane permeability.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Functional Comparisons

Compound Solubility Bioactivity Metabolic Stability Toxicity Profile
Target Compound Likely low (neutral) Potential enzyme inhibition (sulfonyl group) High (rigid bicyclic core) Unreported; may share skin/eye irritation
Sodium salt () High (ionic) Antibiotic (β-lactam analog) Moderate (ester hydrolysis) OSHA H315/H319 hazards
Methyl ester () Low (lipophilic) CNS-targeted (iodophenyl for blood-brain barrier penetration) Low (ester cleavage) Unreported
3-Hydroxy-2-phenylpropanoate () Moderate Prodrug (ester hydrolysis releases active acid) Moderate Unreported

Key Observations :

  • The target compound’s methanesulfonyl group may enhance enzyme binding compared to esters () or hydrazines ().
  • Sodium salts () and dihydrochlorides () prioritize solubility, while the neutral target compound may require formulation optimization.

Biological Activity

1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound features a methanesulfonyl group, an imidazolidinone moiety, and an azabicyclo framework, which are characteristic of many biologically active tropane alkaloids. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C13H19N3O4SC_{13}H_{19}N_{3}O_{4}S, with a molecular weight of 313.37 g/mol. The structural complexity allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of electrophilic centers in the imidazolidinone and azabicyclic structures enhances its reactivity and potential for binding to receptors or enzymes.

Interaction Studies

Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit diverse biological activities, particularly as potential therapeutic agents. For instance, studies have shown that compounds with similar structural features can act as:

  • Dopamine D2-like receptor ligands : Compounds derived from this scaffold have been evaluated for their binding affinity to dopamine receptors, revealing promising results for neurological applications .
  • Anticholinergic agents : Some derivatives demonstrate significant anticholinergic effects, which are valuable in treating conditions like motion sickness and muscle spasms.

Biological Activity Data Table

Compound NameStructure FeaturesBiological Activity
This compoundBicyclic structure with methanesulfonyl and imidazolidinone groupsPotential anticholinergic and dopaminergic activity
TropineBasic tropane structureAnticholinergic effects
ScopolamineTropane with an ester groupAntiemetic properties
AtropineTropane with a hydroxyl groupMydriatic effects

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Dopaminergic Activity : A study on N-substituted 8-azabicyclo[3.2.1]octan-3-ols demonstrated significant binding affinity to dopamine receptors, suggesting potential applications in treating Parkinson's disease and other neurological disorders .
  • Antimicrobial Properties : Research on similar compounds has indicated selective antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics, highlighting the therapeutic potential against infections .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of azabicyclo compounds have shown promise in reducing neuroinflammation and oxidative stress in cellular models, suggesting a role in neurodegenerative disease management.

Q & A

Q. What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?

The synthesis of the bicyclic core often involves radical cyclization or stereocontrolled methods. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves excellent diastereocontrol (>99%) for similar bicyclic structures . Enantioselective approaches, such as desymmetrization of tropinone derivatives, are also employed to establish stereochemistry . Multi-step routes typically require precise solvent selection (e.g., DMSO, acetonitrile) and temperature control to optimize yields .

Q. Which solvents and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for sulfonylation and coupling steps due to their ability to stabilize intermediates . For reductive amination or purification, tetrahydrofuran (THF) is often used with MP-Triacetoxyborohydride resin, achieving moderate yields (~36%) under anhydrous conditions . Elevated temperatures (60–80°C) are critical for cyclization reactions to proceed efficiently .

Q. How can researchers confirm the purity of intermediates during synthesis?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for assessing purity. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid qualitative analysis. For quantification, mass spectrometry (MS) coupled with elemental analysis validates molecular composition .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in the bicyclic core during synthesis?

Conflicting stereochemical outcomes may arise from competing reaction pathways. Chiral HPLC or capillary electrophoresis can separate enantiomers, while X-ray crystallography definitively assigns absolute configuration . Computational modeling (DFT or molecular mechanics) predicts preferred transition states to rationalize diastereomeric ratios observed in radical cyclizations .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions and confirm bicyclic geometry. NOESY experiments clarify spatial relationships between protons in constrained systems .
  • X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for the methanesulfonyl and methylidene groups .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350 cm1^{-1}) functionalities .

Q. How does the methylidene group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing methanesulfonyl group activates the imidazolidinone ring for nucleophilic attack at the 2-position. Kinetic studies using 19F^{19}F-NMR (for fluorinated analogs) reveal that steric hindrance from the bicyclic scaffold slows substitution rates compared to non-bicyclic derivatives .

Q. What methodologies address low yields in multi-step syntheses?

  • Parallel Optimization : Screen solvents (e.g., toluene vs. THF), catalysts (e.g., Pd(PPh3_3)4_4 for coupling), and temperatures to identify optimal conditions .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like sulfonylation .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during harsh reactions, improving overall yield by 15–20% .

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret conflicting data on the compound’s biological activity?

Discrepancies in IC50_{50} values across studies may stem from assay conditions (e.g., buffer pH, cell line variability). Validate activity using orthogonal assays:

  • Enzymatic Assays : Measure direct target inhibition (e.g., kinase activity).
  • Cell-Based Assays : Confirm efficacy in physiologically relevant models (e.g., primary cells vs. immortalized lines) .
  • Molecular Docking : Correlate structural features (e.g., triazole orientation) with binding affinity to reconcile outliers .

Q. What experimental designs mitigate byproduct formation during imidazolidinone ring closure?

Byproducts often arise from competing ring-opening pathways. Strategies include:

  • Low-Temperature Cyclization : Reduces kinetic side reactions (e.g., –20°C in dichloromethane) .
  • Catalytic Acids : p-Toluenesulfonic acid (pTSA) accelerates ring closure while suppressing decomposition .
  • In Situ Monitoring : ReactIR tracks intermediate stability, enabling real-time adjustments .

Biological and Pharmacological Considerations

Q. What mechanistic hypotheses explain the compound’s selectivity for neuronal targets?

The bicyclic scaffold mimics tropane alkaloids, enabling cross-reactivity with monoamine transporters. Molecular dynamics simulations suggest the methanesulfonyl group enhances binding to hydrophobic pockets in serotonin receptors, while the methylidene moiety restricts conformational flexibility, improving selectivity over dopamine transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.